molecular formula C13H19NS B13965390 1-Benzyl-3-methylpiperidine-3-thiol

1-Benzyl-3-methylpiperidine-3-thiol

Katalognummer: B13965390
Molekulargewicht: 221.36 g/mol
InChI-Schlüssel: QAMZVKJWMGBGJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-methylpiperidine-3-thiol is a heterocyclic organic compound that features a piperidine ring substituted with a benzyl group, a methyl group, and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methylpiperidine-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 3-methylpiperidine under specific conditions to form the desired piperidine ring. The thiol group can be introduced through subsequent reactions involving thiolating agents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-methylpiperidine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the piperidine ring or the benzyl group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-methylpiperidine-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-methylpiperidine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-Benzylpiperidine: Lacks the methyl and thiol groups, resulting in different chemical properties.

    3-Methylpiperidine: Lacks the benzyl and thiol groups, affecting its reactivity and applications.

    Piperidine-3-thiol: Lacks the benzyl and methyl groups, leading to different biological activities.

Uniqueness: 1-Benzyl-3-methylpiperidine-3-thiol is unique due to the presence of all three substituents (benzyl, methyl, and thiol groups), which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H19NS

Molekulargewicht

221.36 g/mol

IUPAC-Name

1-benzyl-3-methylpiperidine-3-thiol

InChI

InChI=1S/C13H19NS/c1-13(15)8-5-9-14(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3

InChI-Schlüssel

QAMZVKJWMGBGJH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCN(C1)CC2=CC=CC=C2)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.